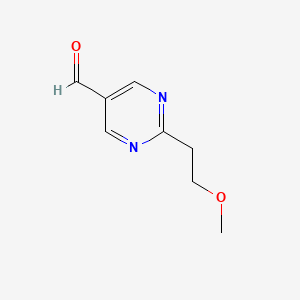

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(2-methoxyethyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-3-2-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKPYWCBWQRQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390231 | |

| Record name | 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876717-41-8 | |

| Record name | 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 876717-41-8

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde, a key heterocyclic building block in contemporary medicinal chemistry and agrochemical research. The document elucidates the compound's physicochemical properties, explores a representative synthetic pathway with mechanistic insights, and details its significant applications, particularly in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and practical insights into the utilization of this versatile pyrimidine derivative.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, owing to its prevalence in natural products and its capacity for diverse chemical modifications. As a class of nitrogen-containing heterocycles, pyrimidines are integral to the structure of nucleobases, vitamins, and a wide array of pharmaceuticals. Their unique electronic properties and ability to participate in various intermolecular interactions make them privileged structures in drug discovery. 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde has emerged as a particularly valuable intermediate, combining the essential pyrimidine core with a reactive carbaldehyde group and a flexible methoxyethyl side chain. This strategic combination of functional groups allows for a broad range of subsequent chemical transformations, making it an ideal starting material for the synthesis of complex molecular architectures with potential therapeutic applications, especially in the realm of neurological disorders.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is essential for its effective handling, reaction optimization, and incorporation into drug development pipelines. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 876717-41-8 | |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Purity | ≥95% (NMR) | |

| Storage Conditions | Store at 0-8 °C under an inert atmosphere |

Synthesis and Mechanism: A Representative Approach

Representative Synthetic Workflow

The synthesis can be envisioned as a convergent process involving the construction of a key intermediate followed by cyclization to form the pyrimidine ring.

Caption: Representative workflow for the synthesis of a 5-(2-methoxyethyl)pyrimidine derivative.

Step-by-Step Experimental Protocol (Representative)

This protocol is adapted from the synthesis of 5-(2-methoxyethyl)-4-perfluoropropyl-2-amino-pyrimidine and serves as a model for the synthesis of the target compound.

-

Formation of the α,β-Unsaturated Aldehyde Intermediate: In a suitable reaction vessel, dissolve a catalyst, such as (S)-2,2,3,5-tetramethylimidazolidin-4-one, and triphenylphosphine in an appropriate solvent like dimethylformamide (DMF).

-

Add 4-methoxybutanal, a base (e.g., 2,6-lutidine), and a suitable electrophile to introduce the desired substituent at the 4-position of the pyrimidine ring.

-

Stir the reaction mixture at room temperature under blue light irradiation for an extended period (e.g., 16 hours) to facilitate the formation of the α,β-unsaturated aldehyde intermediate.

-

Pyrimidine Ring Formation: Transfer the resulting mixture to a flask containing guanidine carbonate.

-

Dilute the mixture with additional DMF and heat at an elevated temperature (e.g., 100 °C) for several hours (e.g., 15 hours) to promote the condensation and cyclization reaction.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent such as diethyl ether.

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the desired 5-(2-methoxyethyl)pyrimidine derivative.

Mechanistic Considerations

The formation of the pyrimidine ring in this representative synthesis proceeds through a well-established condensation reaction between a 1,3-dicarbonyl equivalent (the in situ generated α,β-unsaturated aldehyde) and a guanidine derivative. The initial step involves the nucleophilic attack of the guanidine on one of the carbonyl groups of the intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. The choice of base and solvent is critical for the efficiency of this transformation, as it influences the reactivity of the starting materials and the stability of the intermediates.

Applications in Drug Discovery and Chemical Research

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is a versatile building block with significant applications in both pharmaceutical and agrochemical research. Its utility stems from the presence of multiple reactive sites that allow for the introduction of diverse functional groups, thereby enabling the synthesis of large libraries of compounds for biological screening.

Synthesis of Pharmaceutical Agents

The primary application of this compound is as a key intermediate in the synthesis of various pharmaceutical agents. It is particularly valuable in the development of molecules targeting neurological disorders. The pyrimidine core can serve as a scaffold for interacting with biological targets, while the carbaldehyde group provides a convenient handle for introducing pharmacophoric elements through reactions such as reductive amination, Wittig reactions, and aldol condensations.

Agrochemical Synthesis

In the field of agrochemicals, 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is employed in the synthesis of novel pesticides and herbicides. The stability and ease of functionalization of the pyrimidine ring make it an attractive scaffold for developing crop protection agents with improved efficacy and environmental profiles.

Biochemical Research

This compound is also utilized in biochemical research for the design and synthesis of enzyme inhibitors and receptor ligands. The ability to readily modify the structure of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde allows researchers to probe the structure-activity relationships of biologically active molecules and to gain insights into biological pathways and potential therapeutic targets.[1]

Experimental Workflow for a Typical Derivatization

The carbaldehyde functionality of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is a key feature that enables a wide range of chemical transformations. A common and highly useful reaction is reductive amination, which allows for the introduction of various amine-containing substituents.

Sources

A Technical Guide to 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, and this derivative offers unique functional handles for the synthesis of novel, biologically active molecules. This document details the compound's physicochemical properties, explores its synthetic rationale, outlines its diverse applications, and provides a representative, self-validating analytical protocol for its characterization. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery pipelines.

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

Heterocyclic compounds are foundational to drug discovery, and among them, the pyrimidine ring system holds a position of particular prominence. As a core component of nucleobases like cytosine, thymine, and uracil, pyrimidine is fundamental to the structure of DNA and RNA. This inherent biological relevance allows pyrimidine-based molecules to readily interact with a wide array of enzymes, receptors, and other cellular biocomponents.[1] Consequently, the pyrimidine motif is found in numerous FDA-approved drugs, demonstrating a vast range of biological activities, including anti-cancer, anti-viral, anti-inflammatory, and anti-hypertensive properties.[1] The scaffold's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it an exceptionally versatile and valuable leitmotif for medicinal chemists.[2]

Core Compound Profile: 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Chemical Identity and Structure

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is a derivative distinguished by two key functional groups: a methoxyethyl group at the C2 position and a carbaldehyde (aldehyde) group at the C5 position. The aldehyde is a versatile chemical handle for a variety of subsequent chemical transformations, such as reductive amination, Wittig reactions, and condensations, while the methoxyethyl side chain can influence solubility, metabolic stability, and target engagement.

-

IUPAC Name: 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde

-

CAS Number: 876717-41-8[3]

-

Molecular Formula: C₈H₁₀N₂O₂[3]

-

SMILES: COCCC1=NC=C(C=N1)C=O

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is critical for its handling, formulation, and application in experimental workflows. The key properties of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde are summarized below.

| Property | Value | Source |

| Molecular Weight | 166.2 g/mol | [3] |

| Appearance | Clear, colorless liquid | [3] |

| Purity | ≥ 95% (by NMR) | [3] |

| PubChem ID | 3159679 | [3] |

| MDL Number | MFCD07186438 | [3] |

| Storage Conditions | Store at 0 - 8 °C | [3] |

Synthetic Strategy & Rationale

Mechanistic Approach to Pyrimidine Ring Formation

The synthesis of substituted pyrimidines is a well-trodden path in organic chemistry. The most common and robust strategy involves the condensation of a 1,3-dielectrophilic three-carbon unit with a binucleophilic N-C-N fragment, such as an amidine, guanidine, or urea.[4] For the target molecule, this retrosynthetic approach suggests two key precursors:

-

The N-C-N Fragment: 3-Methoxypropanimidamide, which provides the C2-substituent (the 2-methoxyethyl group).

-

The C-C-C Fragment: A three-carbon chain with electrophilic centers at positions 1 and 3, and the aldehyde precursor at position 2 (relative to the condensation sites).

This strategy is highly effective because it allows for modularity; by changing the amidine, a wide variety of substituents can be installed at the C2 position of the pyrimidine ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow of a condensation reaction to form the pyrimidine core of the target molecule.

Caption: Conceptual workflow for the synthesis of the target pyrimidine derivative.

Applications in Research and Development

The unique combination of a reactive aldehyde and a drug-like methoxyethyl side chain makes 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde a valuable intermediate in several high-value research areas.

-

Pharmaceutical Synthesis: It serves as a key intermediate for creating more complex pharmaceutical agents.[3] Its structure is particularly suited for developing molecules targeting neurological disorders, where precise modulation of physicochemical properties is paramount for crossing the blood-brain barrier.[3]

-

Biochemical Research: The compound is used in studies exploring enzyme inhibition and receptor binding.[3] The aldehyde can be used to covalently link to protein targets or as a scaffold point for building fragments designed to fit into specific binding pockets, aiding in the discovery of novel therapeutic targets.[3]

-

Agrochemical Chemistry: It is a building block in the development of next-generation pesticides and herbicides.[3] The pyrimidine core is present in many effective crop protection agents, and this compound allows for the creation of novel derivatives with potentially improved efficacy and environmental safety profiles.[3]

-

Material Science: The compound can be incorporated into polymer formulations to enhance the properties of coatings and adhesives, improving durability and performance.[3]

Experimental Protocol: A Self-Validating Approach

In any research, especially drug discovery, the integrity of the starting materials is non-negotiable. Therefore, a robust, self-validating analytical method is required to confirm the purity and identity of key intermediates like 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde.

Rationale for Quality Control

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the gold standard for assessing the purity of small organic molecules. A protocol becomes "self-validating" when it includes system suitability tests (SSTs). SSTs are a series of checks performed before sample analysis to ensure the entire chromatography system (pump, injector, column, detector) is operating correctly and will produce accurate, reproducible results.

Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol describes a general method for determining the purity of the title compound.

1. Materials and Reagents:

-

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade (e.g., Milli-Q or equivalent)

-

Formic Acid (FA), LC-MS grade

-

Reference standard (if available)

2. Instrumentation:

-

HPLC system with a binary pump, autosampler, column thermostat, and DAD.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

Detection: UV at 254 nm and 280 nm

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (re-equilibration)

-

4. Sample Preparation:

-

Prepare a stock solution of the compound in Acetonitrile at 1 mg/mL.

-

Dilute the stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

5. System Suitability Test (SST) - The Self-Validating Step:

-

Objective: To verify the precision and performance of the HPLC system before analyzing samples.

-

Procedure: Make six replicate injections of the working standard solution.

-

Acceptance Criteria:

-

The relative standard deviation (%RSD) of the peak retention time must be < 1%.

-

The %RSD of the peak area must be < 2%.

-

The theoretical plates (N) for the analyte peak should be > 2000.

-

The tailing factor (T) should be between 0.8 and 1.5.

-

Causality: If the SST fails, it indicates a problem with the system (e.g., leaks, column degradation, detector lamp issue) that must be rectified before proceeding. This prevents the generation of unreliable data.

-

6. Analysis:

-

Once the SST passes, inject the sample solution.

-

Integrate the resulting chromatogram to determine the area of the main peak and any impurity peaks.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Conclusion and Future Outlook

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde stands out as a highly valuable and versatile chemical building block. Its strategic combination of a modifiable aldehyde group and a biologically relevant pyrimidine core makes it an attractive starting point for the synthesis of novel compounds in pharmaceuticals and agrochemicals. For researchers in drug discovery, its utility in constructing libraries of potential inhibitors or receptor modulators is clear.[3] As synthetic methodologies continue to advance, the accessibility and application of such well-designed intermediates will undoubtedly accelerate the discovery of new chemical entities to address unmet clinical and agricultural needs.

References

-

Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. PubMed, National Center for Biotechnology Information. [Link]

-

2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde | C9H12N2O2 | PubChem. PubChem, National Center for Biotechnology Information. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI (Multidisciplinary Digital Publishing Institute). [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme Synthesis. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed, National Center for Biotechnology Information. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI (Multidisciplinary Digital Publishing Institute). [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Ain Shams University. [Link]

Sources

An In-depth Technical Guide to 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

In the landscape of modern medicinal and agricultural chemistry, the pyrimidine core stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a cornerstone of drug design.[1] Within this vital class of heterocycles, 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde emerges as a highly valuable and versatile building block.[3]

This technical guide provides an in-depth analysis of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde, moving beyond a simple data sheet to offer a senior scientist's perspective on its synthesis, reactivity, and strategic application. The content herein is curated for researchers, chemists, and drug development professionals who require a practical and causal understanding of how this intermediate can be leveraged to create novel, high-value molecules.

Physicochemical and Structural Properties

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is a bifunctional molecule, featuring a reactive aldehyde group appended to a pyrimidine ring that is itself substituted with a flexible methoxyethyl side chain. This unique combination of features dictates its chemical behavior and utility. The aldehyde serves as a versatile handle for a wide array of chemical transformations, while the methoxyethyl group can influence solubility, conformational flexibility, and metabolic stability in derivative compounds.

A summary of its core physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 876717-41-8 | [3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| Molecular Weight | 166.18 g/mol | [3] |

| Appearance | Clear, colorless liquid | [3] |

| Purity | ≥ 95% (Typically by NMR) | [3] |

| Storage Conditions | 0 - 8 °C, under inert atmosphere | [3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from structure |

| Boiling Point | Not established; likely high due to polarity | |

| Density | Not established |

Synthesis Strategy: A Mechanistic Approach

The construction of the 2-substituted pyrimidine-5-carbaldehyde core is most effectively achieved through a convergent synthesis strategy involving the condensation of a suitable N-C-N fragment (an amidine) with a C-C-C fragment (a 1,3-bifunctional three-carbon component).[4] This approach offers high yields and modularity, allowing for variation at the 2-position of the pyrimidine ring.

A robust and widely adopted method is the reaction of an amidinium salt with a propen-1-ol derivative.[5] For the synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde, the key precursors would be 3-methoxypropanimidamide and a protected form of 2-formyl-3-hydroxyacrolein.

Hypothetical Step-by-Step Synthesis Protocol

-

Rationale: This protocol is based on established pyrimidine synthesis methodologies, specifically the condensation of an amidine with a β-dialdehyde equivalent.[4][5] The use of an acetal as a protecting group for one of the aldehyde functions allows for controlled cyclization.

-

Preparation of the Amidine: 3-Methoxypropionitrile is converted to 3-methoxypropanimidamide hydrochloride via the Pinner reaction. This involves treating the nitrile with anhydrous ethanol and HCl gas to form the imidate, followed by reaction with ammonia.

-

Formation of the Cyclization Precursor: Malondialdehyde is protected as its tetraethyl acetal. Mono-hydrolysis under carefully controlled acidic conditions would yield 3,3-diethoxypropionaldehyde, the required C-C-C fragment.

-

Condensation and Cyclization: The 3-methoxypropanimidamide is reacted with 3,3-diethoxypropionaldehyde in the presence of a base (e.g., sodium ethoxide in ethanol). The amidine attacks the free aldehyde, followed by an intramolecular cyclization and elimination of water and ethanol to form the aromatic pyrimidine ring.

-

Deprotection: The resulting 5-(diethoxymethyl)-2-(2-methoxyethyl)pyrimidine is treated with aqueous acid (e.g., dilute HCl) to hydrolyze the acetal, yielding the final product, 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde.

-

Purification: The crude product is purified via column chromatography on silica gel to yield the final, high-purity liquid.[3]

Caption: Generalized workflow for the synthesis of the target compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde stems from the predictable reactivity of its aldehyde group. This functional group provides a gateway to a vast chemical space, allowing for the strategic introduction of diverse functionalities.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The resulting pyrimidine-5-carboxylic acid is a key intermediate for forming amides, esters, and other acid derivatives.

-

Reduction: Selective reduction of the aldehyde to a primary alcohol is easily achieved with mild reducing agents such as sodium borohydride (NaBH₄). This transformation yields (2-(2-methoxyethyl)pyrimidin-5-yl)methanol, a useful precursor for ethers and esters.

-

Reductive Amination: This is one of the most powerful reactions for this scaffold. The aldehyde can react with primary or secondary amines to form an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new C-N bond. This is a cornerstone of library synthesis in drug discovery.

-

Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction, allowing for carbon chain extension and the introduction of various substituted vinyl groups.

-

Condensation Reactions: The aldehyde can participate in condensation reactions such as the Knoevenagel condensation with active methylene compounds, providing access to more complex conjugated systems.

Caption: Major reaction pathways for functionalizing the aldehyde group.

Applications in Research and Development

The true value of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde lies in its role as a key intermediate for creating novel molecules with potential therapeutic or agricultural applications.[3]

Medicinal Chemistry & Drug Discovery

The pyrimidine scaffold is integral to numerous FDA-approved drugs.[2] Derivatives of pyrimidine-5-carbaldehyde are actively researched for a range of therapeutic targets.

-

Neurological Disorders: This compound is explicitly noted for its use in synthesizing agents targeting neurological disorders.[3] The pyrimidine core can act as a scaffold to correctly orient functional groups for binding to enzyme active sites or receptors in the central nervous system.

-

Oncology: Many kinase inhibitors used in cancer therapy feature a pyrimidine core. The aldehyde function allows for the attachment of various side chains designed to interact with specific pockets in the ATP-binding site of kinases.

-

Antiviral/Antibacterial Agents: As a bioisostere of natural nucleobases, the pyrimidine ring is a common feature in antiviral and antibacterial drugs.[1] This intermediate can be used to build novel nucleoside analogues or other molecules that disrupt microbial replication.

Caption: Role as a scaffold in a typical drug discovery workflow.

Agrochemicals

The pyrimidine structure is also found in many effective herbicides and fungicides.[6] 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde serves as a valuable starting material for creating new crop protection agents.[3] The aldehyde can be elaborated into structures that inhibit essential enzymes in weeds or fungi, often with favorable environmental profiles.[3]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact compound is not publicly detailed, data from analogous structures like pyrimidine-5-carboxaldehyde provide a strong basis for safe handling protocols.[7]

-

Hazards: Assumed to be a skin and eye irritant. May cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 0 - 8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7]

Conclusion

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is more than a mere chemical reagent; it is a strategic asset in the synthesis of complex, high-value molecules. Its well-defined physicochemical properties, predictable reactivity, and accessible synthetic routes make it an ideal starting point for projects in drug discovery and agrochemical development. The ability to easily functionalize the aldehyde group through robust reactions like reductive amination allows researchers to rapidly generate libraries of novel compounds, accelerating the discovery of new lead candidates. Understanding the causality behind its synthesis and reactivity empowers scientists to fully exploit its potential as a cornerstone for innovation.

References

-

Ross, B.S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives . Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-8. [Link]

-

2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde . PubChem, National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet - 2-Methylpyrimidine-5-carbaldehyde . Capot Chemical. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . MDPI. [Link]

-

Zhichkin, P., Fairfax, D.J., & Eisenbeis, S.A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters . Synthesis, 2002(05), 720-722. [Link]

-

Supporting Information - Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . Royal Society of Chemistry. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact . Ain Shams Engineering Journal. [Link]

-

Nadar, S., & Khan, T. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity . Chemical Biology & Drug Design. [Link]

-

RIFM fragrance ingredient safety assessment, pyridine, 5-hexyl-2-methyl-, CAS Registry Number 710-40-7 . Food and Chemical Toxicology. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES . Mansoura University. [Link]

-

Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester - Spectrum . SpectraBase. [Link]

-

Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde... . Journal of the Serbian Chemical Society. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. bu.edu.eg [bu.edu.eg]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Introduction

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyrimidine core, an aldehyde functional group, and a methoxyethyl substituent, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules.[1] The pyrimidine motif is a cornerstone in numerous pharmaceuticals, and the aldehyde group offers a reactive handle for various chemical transformations. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry workflows.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde, drawing upon fundamental principles of spectroscopy and comparative data from related pyrimidine and aldehyde derivatives. We will delve into the anticipated features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the interpretation of these spectra. Furthermore, this guide outlines standardized experimental protocols for acquiring high-quality spectroscopic data for this and structurally similar compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic signatures. The key structural features of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde that will influence its spectra are:

-

The Pyrimidine Ring: A heteroaromatic system with two nitrogen atoms, giving rise to characteristic chemical shifts for its protons and carbons.

-

The Aldehyde Group (-CHO): Possesses a highly deshielded proton and a carbonyl carbon with a distinct chemical shift, along with a strong characteristic absorption in the IR spectrum.

-

The 2-(2-Methoxyethyl) Side Chain (-CH₂CH₂OCH₃): An aliphatic chain with two methylene groups and a methoxy group, each with predictable NMR signals.

The interplay of these functional groups dictates the overall spectroscopic profile of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H NMR spectrum of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | - | 1H |

| Pyrimidine H-4, H-6 | 8.8 - 9.1 | Singlet (s) | - | 2H |

| -CH₂- (attached to pyrimidine) | 3.0 - 3.3 | Triplet (t) | 6-7 | 2H |

| -CH₂- (adjacent to OCH₃) | 3.7 - 3.9 | Triplet (t) | 6-7 | 2H |

| Methoxy (-OCH₃) | 3.3 - 3.5 | Singlet (s) | - | 3H |

Interpretation and Rationale

-

Aldehyde Proton (δ 9.9 - 10.1): The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the oxygen atom. It is expected to appear as a sharp singlet far downfield.

-

Pyrimidine Protons (δ 8.8 - 9.1): The two protons on the pyrimidine ring (at positions 4 and 6) are in an electron-deficient aromatic environment, leading to their downfield chemical shifts. Due to the symmetry of the substitution pattern at the 5-position, they are chemically equivalent and will likely appear as a single singlet. For the unsubstituted pyrimidine, the H-4/H-6 protons appear at δ 8.78 ppm.[2]

-

Methoxyethyl Protons: The two methylene groups of the methoxyethyl side chain will appear as two distinct triplets due to coupling with each other. The methylene group attached to the pyrimidine ring will be slightly more upfield than the one adjacent to the electron-withdrawing oxygen atom. The methoxy group protons will appear as a sharp singlet.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.[3]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 185 - 195 |

| Pyrimidine C-2 | 165 - 170 |

| Pyrimidine C-4, C-6 | 155 - 160 |

| Pyrimidine C-5 | 130 - 135 |

| -CH₂- (attached to pyrimidine) | 35 - 40 |

| -CH₂- (adjacent to OCH₃) | 70 - 75 |

| Methoxy (-OCH₃) | 58 - 62 |

Interpretation and Rationale

-

Carbonyl Carbon (δ 185 - 195): The aldehyde carbonyl carbon is highly deshielded and appears at a very downfield chemical shift.

-

Pyrimidine Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. The carbon at position 2, bonded to the methoxyethyl group, will be significantly downfield. The equivalent carbons at positions 4 and 6 will also be downfield due to the adjacent nitrogen atoms. The carbon at position 5, bearing the aldehyde group, will be at a more moderate downfield shift. Studies on 2-substituted pyrimidines have shown that the substituent at the 2-position significantly influences the chemical shifts of the ring carbons.[4]

-

Methoxyethyl Carbons: The two methylene carbons will have distinct chemical shifts. The carbon adjacent to the oxygen atom will be more deshielded (downfield) than the one attached to the pyrimidine ring. The methoxy carbon will appear in its characteristic region.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg in 0.6 mL of solvent is ideal).

-

Instrument Setup: Acquire the spectrum on a spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-220 ppm.

-

Employ a pulse angle of 45-90 degrees.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium, Sharp |

| C=O stretch (aldehyde) | 1690-1715 | Strong, Sharp |

| C=N and C=C stretch (pyrimidine) | 1550-1650 | Medium to Strong |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C-O stretch (ether) | 1050-1150 | Strong |

Interpretation and Rationale

-

Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the presence of two weak to medium bands for the C-H stretch of the aldehyde proton, typically around 2830-2695 cm⁻¹.[5] One of these bands is often observed as a shoulder on the aliphatic C-H stretching bands.[5]

-

Carbonyl C=O Stretch: A very strong and sharp absorption band is expected for the carbonyl group of the aromatic aldehyde, typically in the range of 1690-1715 cm⁻¹.[6][7] Conjugation with the pyrimidine ring lowers the frequency compared to a saturated aldehyde.[6]

-

Pyrimidine Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to a series of bands in the 1550-1650 cm⁻¹ region.

-

Aliphatic C-H and C-O Stretches: The methoxyethyl group will show characteristic aliphatic C-H stretching bands and a strong C-O stretching band for the ether linkage.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric (CO₂, H₂O) absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[8]

Predicted Mass Spectral Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 166.07 | Molecular Ion |

| [M-H]⁺ | 165.06 | Loss of the aldehyde proton |

| [M-CHO]⁺ | 137.07 | Loss of the formyl radical |

| [M-CH₂OCH₃]⁺ | 121.05 | Loss of the methoxymethyl radical |

| [M-CH₂CH₂OCH₃]⁺ | 107.04 | Cleavage of the entire side chain |

Interpretation and Rationale

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₈H₁₀N₂O₂ = 166.18 g/mol ). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

-

Fragmentation Pattern: The fragmentation of pyrimidine derivatives can be complex.[9][10] Common fragmentation pathways for 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde would likely involve:

-

Loss of the weakly bound aldehyde proton to give the [M-H]⁺ ion.

-

Loss of the formyl radical (•CHO) to give the [M-CHO]⁺ ion.

-

Cleavage of the C-C bond in the side chain, leading to the loss of fragments such as •CH₂OCH₃ or the entire •CH₂CH₂OCH₃ radical.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will induce significant fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that often results in a prominent protonated molecule [M+H]⁺.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Data Integration

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 3. acdlabs.com [acdlabs.com]

- 4. sci-hub.ru [sci-hub.ru]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. article.sapub.org [article.sapub.org]

A Technical Guide to the NMR Spectroscopic Analysis of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds.[1] Its structural elucidation is paramount for ensuring the purity, identity, and conformation of this intermediate and its subsequent derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous structural characterization of such organic molecules in solution.[2] This in-depth technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde, a detailed experimental protocol for data acquisition, and an expert interpretation of the spectral features.

Predicted NMR Data

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the pyrimidine ring, the aldehyde proton, and the protons of the methoxyethyl side chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-aldehyde | 9.5 - 10.5 | Singlet (s) | N/A |

| H-4 & H-6 | 8.8 - 9.2 | Singlet (s) | N/A |

| -OCH₂- | 3.6 - 3.9 | Triplet (t) | 6.0 - 7.0 |

| -CH₂-pyrimidine | 3.0 - 3.3 | Triplet (t) | 6.0 - 7.0 |

| -OCH₃ | 3.3 - 3.5 | Singlet (s) | N/A |

Causality of Predicted Chemical Shifts:

-

Aldehyde Proton (H-aldehyde): The strong deshielding effect of the carbonyl group is expected to shift this proton significantly downfield, in the characteristic region for aldehydes.[3][4]

-

Pyrimidine Protons (H-4 & H-6): The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the deshielding effect of the adjacent aldehyde group, will cause these protons to resonate at a high chemical shift. Due to the symmetry of substitution at the 2 and 5 positions, these two protons are chemically equivalent and are expected to appear as a single singlet.

-

Methoxyethyl Protons (-OCH₂- and -CH₂-pyrimidine): The methylene group adjacent to the oxygen atom (-OCH₂-) will be more deshielded than the methylene group attached to the pyrimidine ring (-CH₂-pyrimidine) due to the higher electronegativity of oxygen. Both are expected to appear as triplets due to coupling with the adjacent methylene group.

-

Methoxy Protons (-OCH₃): The methyl group of the methoxy moiety will appear as a sharp singlet in the typical region for such groups.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-aldehyde | 185 - 195 |

| C-2 | 160 - 165 |

| C-4 & C-6 | 155 - 160 |

| C-5 | 130 - 135 |

| -OCH₂- | 68 - 72 |

| -OCH₃ | 58 - 60 |

| -CH₂-pyrimidine | 35 - 40 |

Causality of Predicted Chemical Shifts:

-

Carbonyl Carbon (C-aldehyde): The carbonyl carbon of the aldehyde is highly deshielded and will appear at the lowest field.[5][6][7]

-

Pyrimidine Carbons (C-2, C-4, C-6, C-5): The carbons of the pyrimidine ring will resonate in the aromatic region. C-2, C-4, and C-6 are expected to be the most downfield due to their proximity to the electronegative nitrogen atoms. C-5, being further from the nitrogens but attached to the aldehyde, will also be in the aromatic region but likely at a slightly higher field than C-4 and C-6.

-

Methoxyethyl Carbons (-OCH₂-, -OCH₃, -CH₂-pyrimidine): The carbon attached to the oxygen of the ether (-OCH₂-) will be more deshielded than the methyl carbon (-OCH₃). The methylene carbon attached to the pyrimidine ring (-CH₂-pyrimidine) will be the most upfield of the side-chain carbons.

Experimental Protocols

To acquire high-quality NMR data for 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde, the following experimental workflow is recommended.

Caption: Molecular structure and key NMR correlations.

Trustworthiness Through 2D NMR

For an unequivocal assignment, 2D NMR experiments are invaluable:

-

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the two methylene groups of the methoxyethyl side chain through the presence of a cross-peak between the signals at ~3.6-3.9 ppm and ~3.0-3.3 ppm.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would definitively link the proton and carbon assignments for each CH, CH₂, and CH₃ group.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Key expected correlations would include:

-

The aldehyde proton (~9.5-10.5 ppm) to C-5 and C-4/C-6.

-

The H-4/H-6 protons (~8.8-9.2 ppm) to C-5 and C-2.

-

The -CH₂-pyrimidine protons (~3.0-3.3 ppm) to C-2 of the pyrimidine ring.

-

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde. By combining the predictive power of chemical shift theory with a systematic experimental approach including 1D and 2D NMR techniques, researchers can confidently ascertain the structure of this important synthetic intermediate. This guide provides a robust framework for the acquisition, interpretation, and validation of NMR data, ensuring the scientific integrity of research and development endeavors in medicinal chemistry.

References

- B. M. Lynch, B. C. MacDonald, and J. G. K. Webb, Tetrahedron, 24, 3595 (1968).

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Tori, K., & Ogata, M. (1965). H-H and 13C-H coupling constants in pyridazine.

- Park, Y., Lee, J., & Kim, Y. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 29(1), 81-84.

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

- Hruska, F. E., & Grey, A. A. (1971). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Journal of Chemistry, 49(12), 2111-2114.

- D'Souza, V. M., & Dey, A. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 180(1), 38-46.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

El-Faham, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. [Link]

- Tan, S. M., et al. (2009). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Magnetic Resonance in Chemistry, 47(6), 487-493.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Soderberg, T. (2014). Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

Oregon State University Department of Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Ionescu, E., et al. (2015). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]

- Singh, U. P., & Srivastava, A. (2016). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 8(1), 226-234.

-

Wang, Y., et al. (2021). Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. Organic & Biomolecular Chemistry, 19(27), 6031-6035. [Link]

-

Sychrovský, V., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry. A, 117(3), 541-549. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

Sources

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

A Senior Application Scientist's Guide to the Mass Spectrometry of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde, a key building block in medicinal and agricultural chemistry.[1] Intended for researchers, scientists, and drug development professionals, this document outlines optimal methodologies for characterization, from sample preparation to advanced tandem mass spectrometry (MS/MS) analysis. We will explore the principles behind ionization technique selection, delve into the predictable and diagnostic fragmentation pathways of the target molecule, and provide a field-proven experimental protocol for its structural elucidation and confirmation.

Introduction: The Analytical Imperative

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is a versatile heterocyclic aldehyde whose pyrimidine core is a foundational structure in numerous biologically active agents.[1][2] Its utility as a synthetic intermediate in drug discovery necessitates robust and reliable analytical methods to confirm its identity, purity, and stability. Mass spectrometry (MS) stands as the premier technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[3]

This guide moves beyond a simple recitation of parameters. It provides the causal logic behind experimental choices, empowering the analyst to not only replicate a method but to understand and adapt it. We will focus on Electrospray Ionization (ESI), a soft ionization technique ideal for generating intact molecular ions of polar molecules like our target compound, followed by Collision-Induced Dissociation (CID) for structural analysis.[4][5]

Molecular Properties & Expected Ionization Behavior

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's physicochemical properties.

-

Compound: 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

-

Molecular Formula: C₈H₁₀N₂O₂

-

Average Molecular Weight: 166.18 g/mol

-

Monoisotopic Molecular Weight: 166.0742 g/mol

The presence of two nitrogen atoms in the pyrimidine ring provides basic sites that are readily protonated. Therefore, the molecule is expected to ionize exceptionally well in positive ion mode ESI, primarily forming a protonated molecule, [M+H]⁺. This soft ionization process imparts minimal excess energy, meaning the initial full scan mass spectrum (MS1) should show a strong signal for the intact molecule with little to no spontaneous fragmentation.[4][5]

Optimizing the Analysis: From Sample to Detector

Sample Preparation and Solvents

The goal of sample preparation is to introduce the analyte into the ion source in a state amenable to efficient ionization.

-

Solvent System: A typical starting point is a solution of 50:50 acetonitrile:water with 0.1% formic acid. Acetonitrile is an excellent solvent for many organic molecules and promotes efficient droplet desolvation in the ESI source. The water content ensures solubility, and the formic acid provides a proton-rich environment to facilitate the formation of the desired [M+H]⁺ ion.

-

Concentration: For modern high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap), a concentration of 1-10 µg/mL is typically sufficient for direct infusion analysis.

Choice of Ionization: ESI vs. APCI

While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable, ESI is the superior choice for this molecule.

-

Expertise-Driven Rationale: The target molecule possesses multiple polar functional groups (ether, aldehyde) and, critically, the basic pyrimidine nitrogens. ESI is highly efficient for pre-charged or easily polarizable analytes in solution. APCI, which relies on gas-phase chemical ionization, is generally better suited for less polar compounds and would offer no distinct advantage here. Positive mode ESI is the logical selection to leverage the proton affinity of the pyrimidine ring.

MS1 Analysis: Identifying the Molecular Ion

The first step in the analysis is to acquire a full scan mass spectrum to confirm the presence of the target compound. The high-resolution, accurate mass data from a TOF or Orbitrap analyzer allows for the confident assignment of elemental composition.

Table 1: Theoretical m/z Values for [M+H]⁺ and Common Adducts

| Ion Species | Molecular Formula | Theoretical Monoisotopic m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₁₁N₂O₂]⁺ | 167.0815 |

| [M+Na]⁺ | [C₈H₁₀N₂O₂Na]⁺ | 189.0634 |

| [M+K]⁺ | [C₈H₁₀N₂O₂K]⁺ | 205.0374 |

| [2M+H]⁺ | [C₁₆H₂₁N₄O₄]⁺ | 333.1557 |

The primary ion of interest is the protonated molecule [M+H]⁺ at m/z 167.0815. The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is common and depends on the purity of the solvents and sample handling.

Tandem Mass Spectrometry (MS/MS): Unveiling the Structure

While MS1 confirms the mass, MS/MS provides the structural fingerprint.[5] By isolating the precursor ion ([M+H]⁺, m/z 167.08) and subjecting it to collision-induced dissociation (CID), we generate a series of product ions that correspond to specific structural fragments.[6] The fragmentation of substituted pyrimidines is primarily driven by the nature of the substituents.[7][8]

Predicted Fragmentation Pathway

The most probable fragmentation pathways for the [M+H]⁺ ion of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde are governed by the cleavage of the most labile bonds, primarily within the methoxyethyl side chain.

-

Neutral Loss of Methanol (CH₃OH): A primary and highly diagnostic fragmentation is the loss of methanol (32.0262 Da) from the methoxyethyl side chain. This likely occurs via a charge-remote or charge-mediated cyclization, resulting in a stable fragment ion at m/z 135.0556 .

-

Neutral Loss of Formaldehyde (CH₂O): Cleavage of the C-O bond in the ether can lead to the loss of formaldehyde (30.0106 Da), yielding a fragment at m/z 137.0709 .

-

Cleavage of the Ethyl Linker: Alpha-cleavage next to the pyrimidine ring can result in the loss of the methoxyethyl group and the formation of a radical cation, but a more common pathway involves the loss of a neutral ethylene molecule after initial methanol loss, or other rearrangements. A significant fragment is often the pyrimidine core itself after side-chain cleavages.

-

Loss of CO from Aldehyde: The aldehyde group can lose carbon monoxide (27.9949 Da), typically after initial side-chain fragmentation. For instance, the m/z 135 fragment could lose CO to produce a fragment at m/z 107.0607 .

The following diagram illustrates the most probable primary fragmentation cascade.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for analysis on a typical LC-MS system, such as a Waters SYNAPT or Thermo Fisher Q Exactive™.

Workflow Diagram

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a 1:1 mixture of HPLC-grade acetonitrile and water to a stock concentration of 1 mg/mL.

-

Perform a serial dilution to a final working concentration of 10 µg/mL in 50:50 acetonitrile:water.

-

Acidify the final solution with 0.1% (v/v) formic acid to promote protonation.

-

-

Instrumentation Setup (Q-TOF Example):

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 2.8 - 3.2 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow (N₂): 600 L/Hr

-

Infusion Rate: 5 µL/min via syringe pump.

-

-

Data Acquisition:

-

MS1 (Full Scan): Acquire spectra over a mass range of m/z 50-500. Confirm the presence of the [M+H]⁺ ion at m/z 167.0815 with a mass accuracy of < 5 ppm.

-

MS2 (Tandem MS): Set up a targeted MS/MS experiment.

-

Precursor Ion: m/z 167.08

-

Isolation Width: ~1.0 Da

-

Collision Gas: Argon

-

Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to observe the onset and cascade of fragmentation. This provides richer data than a single fixed energy.

-

-

-

Data Interpretation:

-

Verify the accurate mass of the precursor ion in the MS1 scan.

-

Analyze the MS/MS spectrum to identify the key fragment ions as predicted (e.g., m/z 135, 137, 107).

-

The presence of the neutral loss of 32.026 Da (methanol) is a strong confirmation of the methoxyethyl moiety's integrity and position.

-

Conclusion

The mass spectrometric analysis of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is straightforward yet requires a methodical approach grounded in the chemical principles of ionization and fragmentation. By leveraging positive mode ESI, a clear molecular ion is readily obtained. Subsequent MS/MS analysis, focused on the characteristic neutral losses from the methoxyethyl side chain, provides an unambiguous structural fingerprint. The protocols and insights presented in this guide constitute a self-validating system, ensuring that researchers can confidently confirm the structure and identity of this important synthetic building block.

References

-

Špánik, I., & Machyňáková, A. (2018). Mass Spectrometry of Fatty Aldehydes. PubMed Central, National Institutes of Health. [Link]

-

Rice, J. M., et al. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. [Link]

-

Kwiecień, A., et al. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PubMed Central, National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde. PubChem. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

-

Gommaa, M. A. M., & Ali, M. M. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Pharmacy and Biological Sciences. [Link]

-

ResearchGate. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. [Link]

-

ResearchGate. (n.d.). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. ResearchGate. [Link]

-

Witkowski, K., & Gierczak, T. (2013). Analysis of α-acyloxyhydroperoxy aldehydes with electrospray ionization-tandem mass spectrometry (ESI-MS(n)). PubMed. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

-

Gabelica, V., et al. (2002). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

-

Bio-Rad. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. [Link]

-

HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]

-

Spectroscopy Online. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Spectroscopy Online. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

ResearchGate. (n.d.). Liquid chromatography-tandem mass spectrometry for the determination of low-molecular mass aldehydes in human urine. ResearchGate. [Link]

-

Chemistry Techniques. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). YouTube. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. article.sapub.org [article.sapub.org]

A Technical Guide to the Structural Elucidation of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde: A Key Intermediate in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the methodologies required for the structural determination of 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the critical steps from synthesis and crystallization to single-crystal X-ray diffraction analysis. By presenting a robust, field-proven workflow, this guide aims to empower researchers to unlock the precise three-dimensional atomic arrangement of this and similar pyrimidine derivatives, thereby accelerating structure-based drug design and the development of novel therapeutics.

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Development

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] As a key building block in pharmaceuticals and agrochemicals, the unique reactivity and structural features of pyrimidine derivatives allow for the introduction of diverse functional groups, facilitating the development of novel therapeutic agents.[1] The aldehyde derivative, 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde, is a versatile intermediate in the synthesis of more complex, biologically active molecules, with potential applications in the design of enzyme inhibitors and other targeted therapies.[1]

The precise knowledge of a molecule's three-dimensional structure is paramount in modern drug discovery. It provides invaluable insights into intermolecular interactions, conformational preferences, and the spatial arrangement of functional groups. This information is the bedrock of structure-based drug design, a rational approach to developing more potent and selective drug candidates. This guide, therefore, presents a comprehensive, hypothetical workflow for the complete structural elucidation of 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde, from its synthesis to the final refined crystal structure.

Synthesis and Purification of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

A plausible and efficient synthetic strategy is the first critical step towards obtaining a pure, crystalline sample. While a direct, one-pot synthesis for the title compound may not be readily available in the literature, a multi-step approach starting from commercially available precursors can be designed based on established pyrimidine chemistry.

Proposed Synthetic Pathway

A robust method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for our target molecule.[2][3] This would be followed by a selective reduction of the ester to the aldehyde.

Caption: Proposed synthetic route to the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 2-(2-methoxyethyl)pyrimidine-5-carboxylate

-

To a solution of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-methoxyacetamidine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Step 2: Reduction to 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

-

Dissolve the purified methyl 2-(2-methoxyethyl)pyrimidine-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Purification

The crude aldehyde should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. A purity of >98% is highly desirable for successful crystallization.

Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography. Several techniques should be systematically explored to find the optimal conditions for crystal growth.

Solvent Screening

A preliminary screening of solvents is essential to determine the solubility profile of the compound. Solvents of varying polarity should be tested, such as hexane, ethyl acetate, dichloromethane, acetone, methanol, and ethanol. For pyrimidine derivatives, solvent mixtures, particularly those involving a good solvent and a poor solvent (anti-solvent), are often successful.[4]

Crystallization Techniques

The following are common and effective methods for growing single crystals of small organic molecules:

| Technique | Description | Typical Solvents |

| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form. | A solvent in which the compound is moderately soluble (e.g., ethyl acetate, dichloromethane). |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. | Good solvent: Dichloromethane, Ethyl Acetate. Anti-solvent: Hexane, Pentane, Diethyl ether. |

| Solvent Layering | A less dense anti-solvent is carefully layered on top of a more dense solution of the compound. Crystals form at the interface as the solvents slowly mix. | Good solvent (denser): Dichloromethane, Chloroform. Anti-solvent (less dense): Hexane, Pentane. |

Table 1: Common Crystallization Techniques

Experimental Protocol: Crystallization

-

Preparation: Ensure all glassware is scrupulously clean and free of dust, which can act as nucleation sites and lead to the formation of many small crystals instead of a few large ones.

-

Trial Setup (Vapor Diffusion):

-

Dissolve 2-5 mg of the purified compound in a minimal amount of a good solvent (e.g., 0.2 mL of dichloromethane) in a small vial (e.g., a 1-dram vial).

-

Place this vial inside a larger vial (e.g., a 4-dram vial) containing a layer of the anti-solvent (e.g., 1-2 mL of hexane).

-

Seal the larger vial and leave it undisturbed in a location with a stable temperature and free from vibrations.

-

-

Observation: Monitor the vials periodically without disturbing them. Crystal growth can take anywhere from a few days to several weeks.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a nylon loop or a fine needle and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction Analysis

With a suitable single crystal, the process of determining its atomic structure can begin. This involves mounting the crystal, collecting the diffraction data, and then processing and refining that data to build a molecular model.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

-

Mounting: The cryo-cooled crystal is mounted on a goniometer head in the X-ray diffractometer.

-

Data Strategy: A preliminary diffraction image is taken to assess the quality of the crystal and to determine the unit cell parameters. Based on this, a data collection strategy is devised to ensure complete and redundant data are collected.

-

Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Data Processing and Structure Solution

-

Integration: The raw diffraction images are processed to determine the intensities of the individual diffraction spots (reflections).

-

Scaling and Merging: The intensities from all the images are scaled and merged to create a single file of unique reflections.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the molecule's structure.

Structure Refinement

-

Model Building: The initial model is fitted to the electron density map, and atoms are assigned and positioned.

-

Refinement Cycles: The atomic positions, and their thermal displacement parameters are refined against the experimental diffraction data using least-squares methods. This iterative process improves the agreement between the calculated and observed diffraction patterns.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its chemical and geometric sensibility.

The Power of a Crystal Structure in Drug Discovery

The successful determination of the crystal structure of 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde would provide a wealth of information crucial for drug development:

-